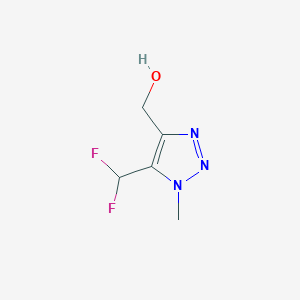![molecular formula C17H24N4O2S B2431067 1,3,5-三甲基-N-[(1-苯基吡咯烷-2-基)甲基]-1H-吡唑-4-磺酰胺 CAS No. 1706277-98-6](/img/structure/B2431067.png)
1,3,5-三甲基-N-[(1-苯基吡咯烷-2-基)甲基]-1H-吡唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group attached to a phenylpyrrolidine moiety.
科学研究应用
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Result of Action
Similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Phenylpyrrolidine Moiety: This involves the synthesis of 1-phenylpyrrolidine, which can be achieved through the reaction of phenylacetonitrile with ethylene diamine followed by reduction.
Final Coupling Step: The final step involves coupling the phenylpyrrolidine moiety with the sulfonamide-substituted pyrazole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
相似化合物的比较
Similar Compounds
- 1,3,5-trimethyl-N-(phenylmethyl)-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness
1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a phenylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1,3,5-trimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13-17(14(2)20(3)19-13)24(22,23)18-12-16-10-7-11-21(16)15-8-5-4-6-9-15/h4-6,8-9,16,18H,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSAJBRFDPEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)
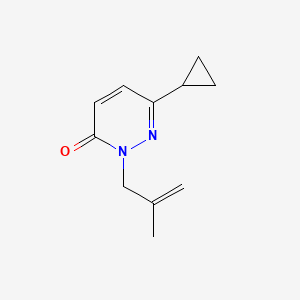
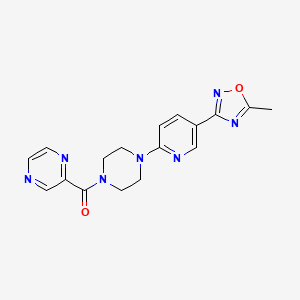
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)
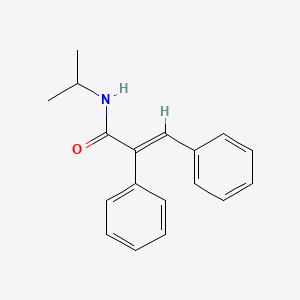
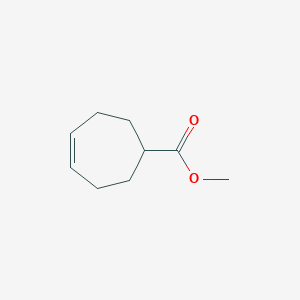

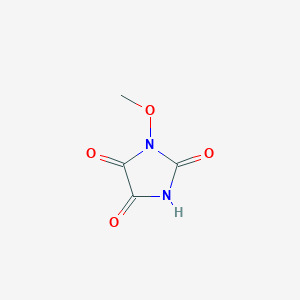
![methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2431003.png)
![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)
